2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide
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Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxoisoindole moiety, a hydroxynaphthalene group, and a phenylmethyl propanamide chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include acetic anhydride, naphthol derivatives, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxynaphthalene group can be oxidized to form quinone derivatives.
Reduction: The dioxoisoindole moiety can be reduced to form dihydro derivatives.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxynaphthalene group can yield naphthoquinones, while reduction of the dioxoisoindole moiety can produce dihydroisoindoles .
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxoisoindolin-2-yl acetate: Shares the dioxoisoindole core but differs in the substituents attached to it.
2-(1,3-dioxoisoindolin-2-yl)oxyacetic acid: Contains a similar dioxoisoindole moiety but with different functional groups.
1,3-dioxoisoindolin-2-yl 2-diazoacetate: Another compound with the dioxoisoindole structure, used in different chemical contexts.
Uniqueness
What sets 2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4/c1-17(30-27(33)21-13-7-8-14-22(21)28(30)34)26(32)29-25(19-10-3-2-4-11-19)24-20-12-6-5-9-18(20)15-16-23(24)31/h2-17,25,31H,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVOFSNZCTXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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